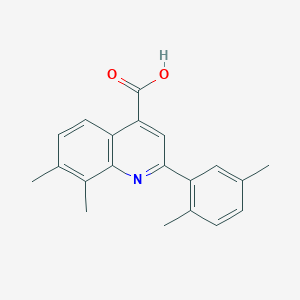

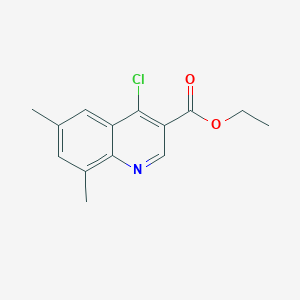

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, or 2,5-DMPQ-4-COOH, is a quinoline-based compound with a variety of potential applications in scientific research. It has been studied for its use in synthetic chemistry, as a drug target, and for its biochemical and physiological effects on various systems.

Scientific Research Applications

Synthesis of 2‐Substituted 7,7‐Dimethyl‐5‐oxo‐5,6,7,8‐tetrahydroquinoline‐4‐carboxylic Acids

A study elucidates the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. The synthesis involved reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. Intriguingly, the formation mechanism of these compounds was proposed based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Photoreleasable Protecting Group for Carboxylic Acids

Another research highlighted the use of the 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids. This group enables the direct photolysis of various 2,5-dimethylphenacyl esters to form corresponding carboxylic acids in almost quantitative yields. The process is efficient and does not require a photosensitizer, based on intramolecular hydrogen abstraction (Klan, Zabadal, & Heger, 2000).

Photoremovable Protecting Group in Organic Synthesis or Biochemistry

The study of 2,5-dimethylphenacyl (DMP) esters reveals that irradiation produces free carboxylic acids along with other compounds. The photoreaction initiates by efficient photoenolization. The data from this research are pivotal for potential applications of the DMP moiety as a photoremovable protecting group in diverse fields like organic synthesis or biochemistry (Zabadal et al., 2001).

Reductive Cyclization in Aqueous-Alkaline Solution

A unique interaction study demonstrates the reducing cyclization of 2,2'-di(3,5-dimethylphenyl)-1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bi(benzo[de]isoquinoline)-7,7'-dicarboxylic acid under specific conditions. The formation of cyclization products through an intermediate (anion-radical) and the effect of various factors like the concentration of the reducing agent and the presence of air oxygen on the cyclization process was studied in-depth (ChemChemTech, 2022).

properties

IUPAC Name |

2-(2,5-dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-11-5-6-13(3)16(9-11)18-10-17(20(22)23)15-8-7-12(2)14(4)19(15)21-18/h5-10H,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWIYQUHPIHSSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351656.png)

![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)

![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)